4-Fluoro-5-methyl-3-isoxazolamine
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Overview
Description
3-Amino-4-fluoro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of amino, fluoro, and methyl groups on the isoxazole ring imparts unique chemical properties that make it a valuable scaffold for the development of new pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluoro-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of 3-Amino-4-fluoro-5-methylisoxazole may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . Additionally, solvent-free conditions and environmentally friendly catalysts are being investigated to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluoro-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino, fluoro, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-4-fluoro-5-methylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-fluoro-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Lacks the fluoro group, which may affect its chemical properties and biological activities.
4-Fluoro-5-methylisoxazole:
3-Amino-4-methylisoxazole: Lacks the fluoro group, which may alter its chemical behavior and biological effects.
Uniqueness
3-Amino-4-fluoro-5-methylisoxazole is unique due to the presence of both amino and fluoro groups on the isoxazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can enhance its biological activities and make it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C4H5FN2O |
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Molecular Weight |
116.09 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C4H5FN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) |
InChI Key |
PATKGGWBNXWYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)N)F |
Origin of Product |
United States |
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